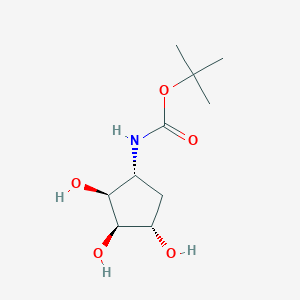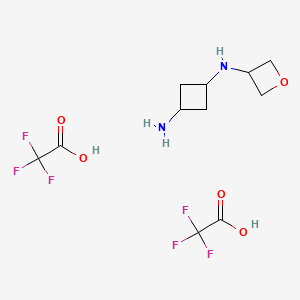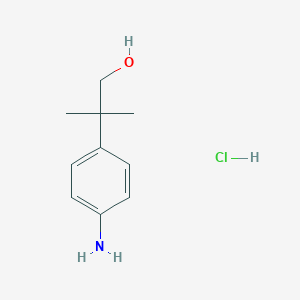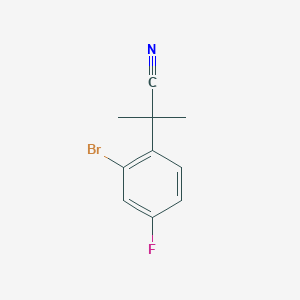![molecular formula C9H19N3O4S B15307928 tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a pyrrolidine ring with a sulfamoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:
Protection of the Amine Group: The amine group of the pyrrolidine ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the sulfamoyl group.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Free amine and tert-butanol.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with various biological targets.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl N-methylcarbamate: Another derivative with a methyl group instead of the pyrrolidine ring.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: A structurally similar compound with a piperidine ring.
Uniqueness:
- The presence of the sulfamoyl group in tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate provides unique reactivity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H19N3O4S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-7-4-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)(H2,10,14,15)/t7-/m1/s1 |
Clé InChI |
BPOCKVSKQQZVBA-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)





![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)


